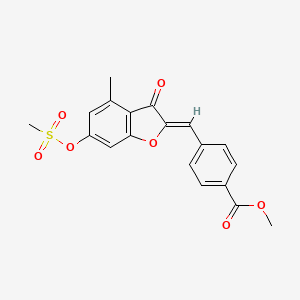

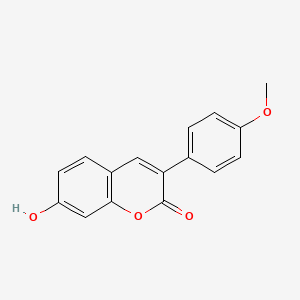

7-Hydroxy-3-(4-méthoxyphényl)chromén-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various derivatives of 7-hydroxy-3-(4-methoxyphenyl)chromen-2-one has been explored in several studies. For instance, compounds with cytotoxic and bactericidal activities were synthesized by introducing different substituents on the chromen-2-one core . Another study reported the synthesis of novel derivatives by reductive amination, which exhibited significant antimicrobial activity . The multicomponent condensation method was used to synthesize a new compound with a furochromen moiety . Additionally, the Knoevenagel reaction was employed to synthesize a bis-chromenone compound, which was further analyzed for its physico-chemical properties .

Molecular Structure Analysis

The crystal structures of several derivatives have been characterized, revealing various conformations and interactions. For example, a derivative with an envelope conformation of the carbocyclic ring and a flat-boat conformation of the pyran ring was described, with the methoxyphenyl ring orthogonal to the chromene moiety . Another study reported the anti-rotamer conformation about the C-N bond in the structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives .

Chemical Reactions Analysis

The reactivity of the chromen-2-one derivatives has been explored through various chemical reactions. Esterification reactions were used to synthesize hybrid compounds combining ferulic acid and hydroxycoumarin . The condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride led to the formation of pyrazolyl-chromen-4H-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been investigated, including their solubility, acid dissociation constants, and sensitivity to solvent polarity. The study of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) revealed its interaction with protic and aprotic solvents and provided estimates of its acid dissociation constants based on various spectroscopic and titration methods .

Biological Activities and Case Studies

Several studies have evaluated the biological activities of these compounds. The anti-angiogenetic activity of a derivative was assessed using human umbilical vein endothelial cells, showing potent activity . Another study investigated the antihyperlipidemic potential of a derivative in hyperlipidemic rats, demonstrating a reduction in the atherogenic index and gene expression levels of Nrf2 and GPx . The antimicrobial and antioxidant activities of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides were also screened, with some compounds showing promising results .

Applications De Recherche Scientifique

Activité antioxydante

- 7-Hydroxy-3-(4-méthoxyphényl)chromén-2-one est un dérivé de flavonoïde aux propriétés antioxydantes puissantes. Il piège les radicaux libres, protégeant ainsi les cellules du stress oxydatif. Des chercheurs ont étudié son potentiel dans la prévention des maladies liées à l'âge, notamment les maladies neurodégénératives et les affections cardiovasculaires .

Effets anti-inflammatoires

- Des études suggèrent que ce composé possède une activité anti-inflammatoire. Il inhibe les enzymes et les cytokines pro-inflammatoires, ce qui en fait un candidat prometteur pour la prise en charge des affections inflammatoires chroniques telles que l'arthrite et les maladies inflammatoires de l'intestin .

Chimioprévention du cancer

- This compound a suscité un intérêt pour son potentiel en tant qu'agent chimiopréventif. Il module les voies de signalisation cellulaire, inhibant la croissance et la métastase tumorales. Les chercheurs étudient son rôle dans la prévention et le traitement de divers cancers .

Propriétés neuroprotectrices

- Dans des études précliniques, ce composé a démontré des effets neuroprotecteurs. Il améliore la survie neuronale, réduit les dommages oxydatifs et pourrait être pertinent dans des affections comme la maladie d'Alzheimer et la maladie de Parkinson .

Santé cardiovasculaire

- Certaines recherches indiquent que This compound améliore la fonction endothéliale et réduit la pression artérielle. Il pourrait contribuer à la santé cardiovasculaire en favorisant la vasodilatation et en réduisant le stress oxydatif .

Activité antimicrobienne

- Des investigations ont révélé des propriétés antimicrobiennes modérées de ce composé. Il présente une activité contre les bactéries, les champignons et les virus. Les chercheurs explorent son potentiel en tant qu'agent antimicrobien naturel .

Safety and Hazards

Propriétés

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYCHSOZFBOOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346476 | |

| Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66267-82-1 | |

| Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-3-(4'-methoxyphenyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)